molecular formula C7H15NO B3278379 1-(Methoxymethyl)cyclopentanamine CAS No. 676560-74-0

1-(Methoxymethyl)cyclopentanamine

Cat. No. B3278379
Key on ui cas rn: 676560-74-0
M. Wt: 129.2 g/mol
InChI Key: ALMYLABZOCCULD-UHFFFAOYSA-N
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Patent
US08637546B2

Procedure details

To a solution of (1-methoxymethyl-cyclopentyl)-carbamic acid benzyl ester (150 mg, 0.57 mmol) in MeOH (5 mL) was added HCO2NH4 (216 mg, 3.42 mmol), followed by Pd/C (10%, 6 mg, 0.057 mmol). The resulting mixture was heated, to 70° C., for 2 hours. The reaction mixture was filtered and concentrated to provide the titled compound. MS (DCI) m/e 130 (M+H)+.
Name
(1-methoxymethyl-cyclopentyl)-carbamic acid benzyl ester
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:10][C:11]1([CH2:16][O:17][CH3:18])[CH2:15][CH2:14][CH2:13][CH2:12]1)C1C=CC=CC=1>CO.[Pd]>[CH3:18][O:17][CH2:16][C:11]1([NH2:10])[CH2:15][CH2:14][CH2:13][CH2:12]1

Inputs

Step One
Name
(1-methoxymethyl-cyclopentyl)-carbamic acid benzyl ester
Quantity
150 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NC1(CCCC1)COC)=O
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
6 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COCC1(CCCC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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